molecular formula C23H27ClN2O4S B2669544 [2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851801-68-8

[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

Cat. No. B2669544
CAS RN: 851801-68-8
M. Wt: 462.99
InChI Key: MBBISPIWBLQUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The compound contains an imidazole ring, which is aromatic in nature due to the presence of 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) . It also contains a phenyl ring substituted with a chloro group and a sulfanyl group .


Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on imidazole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound would depend on the nature of the substituents.

Scientific Research Applications

Synthetic Methodologies

Research has focused on developing efficient synthetic approaches for compounds with similar structural motifs. For example, Moreno-Fuquen et al. (2019) detailed a catalyst- and solvent-free synthesis of heterocyclic compounds through microwave-assisted reactions, emphasizing the role of such compounds as intermediates in the synthesis of biologically active molecules (Moreno-Fuquen et al., 2019). This highlights the continuous search for greener and more efficient synthetic routes in the chemical synthesis of complex molecules.

Biological Activities

Compounds containing chlorophenyl and heterocyclic rings have been evaluated for their potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized novel pyrazole derivatives exhibiting significant antimicrobial and higher anticancer activities compared to reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016). Such studies are crucial for discovering new therapeutic agents against various diseases.

Theoretical Studies

Theoretical and computational chemistry plays a vital role in understanding the properties and reactivity of chemical compounds. Jayasheela et al. (2018) conducted comprehensive theoretical studies on anti-Candida agents, incorporating vibrational activities, electronic properties, and molecular docking analyses to predict the bioactivity of novel compounds (Jayasheela et al., 2018). Such studies provide insights into the molecular basis of compound interactions with biological targets, aiding in the design of more effective drugs.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives bind with high affinity to multiple receptors, making them useful in the development of new drugs .

Safety and Hazards

The safety and hazards of a specific compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-7-9-18(24)10-8-16/h7-10,13-14H,4-6,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBISPIWBLQUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.